1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine
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Overview
Description
1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine is a synthetic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzimidazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The 3-chloropropyl group is introduced via an alkylation reaction using 1,3-dichloropropane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate).
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or parasitic metabolism.
Pathways: It may interfere with essential biochemical pathways, leading to the inhibition of microbial or parasitic growth.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the 3-chloropropyl group but has a different core structure.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in having a 3-chloropropyl group but differs in the core structure and functional groups.
Uniqueness
1-(3-Chloropropyl)-N,N-dimethyl-5-nitro-1H-benzimidazol-2-amine is unique due to its combination of a benzimidazole core, a nitro group, and a dimethylamine group, which confer distinct chemical properties and potential biological activities.
Properties
CAS No. |
832102-42-8 |
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Molecular Formula |
C12H15ClN4O2 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-(3-chloropropyl)-N,N-dimethyl-5-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C12H15ClN4O2/c1-15(2)12-14-10-8-9(17(18)19)4-5-11(10)16(12)7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
NRSHDCXOQUDIEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(N1CCCCl)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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